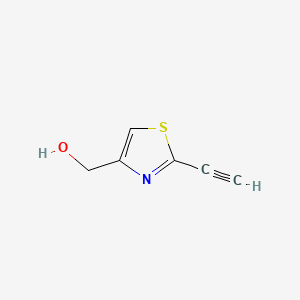
N-Feruloyl Serotonin-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Feruloyl Serotonin, also known as Moschamine, is an alkaloid and polyphenol found in safflower seeds . It is chemically an amide formed between serotonin and ferulic acid . It has been found to have in vitro anti-atherogenic activity . It is also known to exert antioxidant activity .
Synthesis Analysis
The biosynthetic pathway of N-Feruloyl Serotonin has been reported. In plants, the enzyme anthranilate synthase (AS) is composed of two subunits that modulate the production or suppression of tryptophan from chorismate . Tryptophan is then decarboxylated by tryptophan decarboxylase (TDC) into tryptamine .Molecular Structure Analysis
The molecular formula of N-Feruloyl Serotonin is C20H20N2O4 . The average mass is 352.384 Da and the monoisotopic mass is 352.142303 Da .Chemical Reactions Analysis
N-Feruloyl Serotonin has been found to have antioxidant activity. It has been observed that the radical scavenging activities increased with the concentration of N-Feruloyl Serotonin .Scientific Research Applications
Glycogen Synthase Kinase-3 Modulation by Serotonin
Serotonin influences brain function and behavior through diverse receptors and signaling pathways. It modulates the activation states of glycogen synthase kinase-3 (GSK3) via serotonin receptors, impacting brain function and behaviors. Drugs that modulate serotonin levels, such as antidepressants and atypical antipsychotics, regulate GSK3 activity in the brain, highlighting its therapeutic potential in neuropsychiatric diseases associated with abnormal serotonin function (Polter & Li, 2011).
Serotonin's Role in Tissue Protection and Immunity
Dimethyltryptamine (DMT), a serotonergic hallucinogen, and its interaction with sigma-1 receptors suggest serotonin's broader role beyond the central nervous system, including tissue protection, regeneration, and immunoregulation. This expands the understanding of serotonin's physiological mechanisms and potential medical applications (Frecska et al., 2013).
Serotonin in Gastrointestinal Motility and Irritable Bowel Syndrome
Serotonin (5-HT) acts as a critical signaling molecule in the gut, affecting enterocytes, smooth muscles, and enteric neurons. It initiates peristaltic and secretory reflexes and transmits information to the CNS. Alterations in serotonin signaling are associated with gastrointestinal motility disorders, including irritable bowel syndrome (IBS), suggesting targets for therapeutic intervention (Sikander, Rana, & Prasad, 2009).
Serotonin's Role in Neurogenesis and Neuronal Maturation
Selective serotonin reuptake inhibitors (SSRIs) and serotonergic agents influence hippocampal functions and behaviors by modulating neurogenesis and neuronal maturation via 5-HT1A and 5-HT4 receptors. Chronic SSRI treatment can revert mature granule cells to an immature-like state in the dentate gyrus, affecting antidepressant actions (Segi-Nishida, 2017).
Peripheral Serotonin in Glucose and Lipid Metabolism
Peripheral serotonin, produced postprandially by the enterochromaffin cells of the gastrointestinal tract, plays roles in glucose and lipid metabolism. It impacts circulating lipid levels, hyperglycemia, and hyperinsulinemia through its action on several serotonin receptors, suggesting potential therapeutic targets for metabolic disorders (Watanabe, Rose, & Aso, 2011).
Mechanism of Action
Target of Action
N-Feruloyl Serotonin (FS) primarily targets neuronal cells . It has been found to have a significant impact on human neuroblastoma SH-SY5Y cells . These cells are often used as a model for neuronal function and differentiation, and they play a crucial role in the nervous system .
Mode of Action
FS interacts with its targets primarily through its antioxidant activity . It has been found to exert protective effects on neuronal damage by regulating oxidative stress and apoptosis in human neuroblastoma SH-SY5Y cells . Specifically, FS treatment has been observed to increase the anti-apoptotic factor B-cell lymphoma protein 2 (Bcl-2) and decrease the pro-apoptotic factor Bcl-2-associated X protein .
Biochemical Pathways
The primary biochemical pathway affected by FS is the mitogen-activated protein kinase signaling pathway . This pathway plays a key role in regulating cellular activities such as gene expression, cell division, and apoptosis. FS attenuates neuronal apoptosis stimulated by amyloid-beta (Aβ) through the regulation of this pathway . Moreover, FS treatment has been observed to activate CREB-BDNF signaling in Aβ-induced SH-SY5Y cells .
Result of Action
The primary result of FS’s action is the attenuation of oxidative stress and apoptosis in neuronal cells . This is achieved through the upregulation of anti-apoptotic factors and the downregulation of pro-apoptotic factors . As a result, FS shows potential neuroprotective effects on Aβ-induced neuronal damage .
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of N-Feruloyl Serotonin-d3 involves the coupling of Feruloyl chloride with Serotonin-d3 in the presence of a coupling agent.", "Starting Materials": [ "Feruloyl chloride", "Serotonin-d3", "Coupling agent (e.g. DCC, DIC, or EDC)", "Solvent (e.g. DMF, DMSO, or THF)", "Base (e.g. triethylamine or pyridine)" ], "Reaction": [ "Dissolve Feruloyl chloride and Serotonin-d3 in a dry solvent under inert atmosphere.", "Add a coupling agent and a base to the reaction mixture.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction with water and extract the product with an organic solvent.", "Purify the product by column chromatography or recrystallization." ] } | |
CAS RN |
1795138-29-2 |
Molecular Formula |
C20H20N2O4 |
Molecular Weight |
355.408 |
IUPAC Name |
(E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]prop-2-enamide |
InChI |
InChI=1S/C20H20N2O4/c1-26-19-10-13(2-6-18(19)24)3-7-20(25)21-9-8-14-12-22-17-5-4-15(23)11-16(14)17/h2-7,10-12,22-24H,8-9H2,1H3,(H,21,25)/b7-3+/i1D3 |
InChI Key |
WGHKJYWENWLOMY-RQTUGABZSA-N |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O |
synonyms |
N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]-3-[4-hydroxy-3-(methoxy-d3)phenyl]-2-propenamide; N-Feruloylserotonin-d3; NSC 369502-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



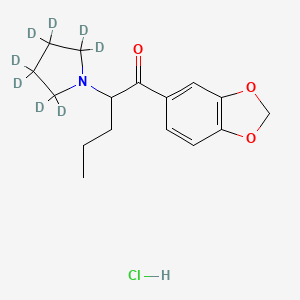

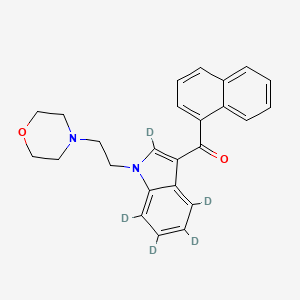
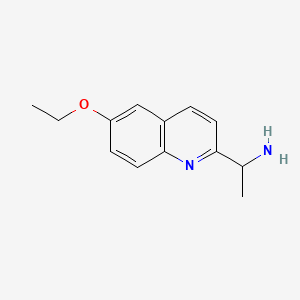
![Pyrazolo[1,5-A]pyridine-3,7-diol](/img/structure/B589023.png)
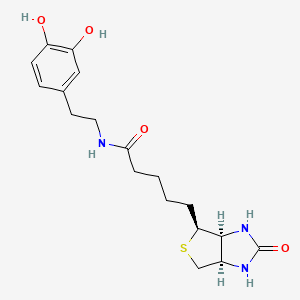
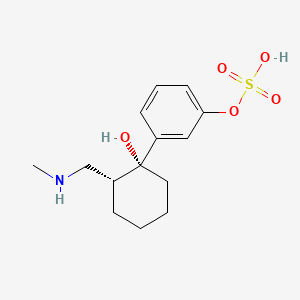
![(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid;(2R,3R)-2,3-dihydroxybutanedioic acid;(2S,4S)-2,4-dimethylazetidine](/img/structure/B589033.png)
![4,5,6,7-Tetrahydro-2-aminobenzo[b]thiophene-4-carbonitrile](/img/structure/B589036.png)

